BenchChemオンラインストアへようこそ!

2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole

lipophilicity drug-likeness medicinal chemistry

2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a fully substituted 1,3-oxazole derivative combining a 4-methoxyphenyl group, a 4-methylpiperazin-1-yl moiety, and a phenylsulfonyl group. The oxazole core serves as a privileged scaffold in medicinal chemistry, with sulfonamide- and piperazine-containing analogues being explored for anticancer and neuroprotective applications.

Molecular Formula C21H23N3O4S
Molecular Weight 413.49
CAS No. 855715-00-3
Cat. No. B2459707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole
CAS855715-00-3
Molecular FormulaC21H23N3O4S
Molecular Weight413.49
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H23N3O4S/c1-23-12-14-24(15-13-23)21-20(29(25,26)18-6-4-3-5-7-18)22-19(28-21)16-8-10-17(27-2)11-9-16/h3-11H,12-15H2,1-2H3
InChIKeyLRSRSZRHDUMQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole (CAS 855715-00-3): Core Scaffold Overview and Supply Context


2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a fully substituted 1,3-oxazole derivative combining a 4-methoxyphenyl group, a 4-methylpiperazin-1-yl moiety, and a phenylsulfonyl group [1]. The oxazole core serves as a privileged scaffold in medicinal chemistry, with sulfonamide- and piperazine-containing analogues being explored for anticancer and neuroprotective applications [2]. This specific substitution pattern places the compound within the broader class of 4-(phenylsulfonyl)oxazole derivatives but introduces a distinct electronic and steric profile that cannot be replicated by simple halogen or heteroaryl variants.

Why 4-(Phenylsulfonyl)oxazole Analogs Cannot Be Interchanged: The 2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl) Case


Generic substitution of 2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole with structurally similar analogues (e.g., 2-fluorophenyl, 2-furanyl, or 2-tolyl variants) is unreliable because even modest changes at the 2-aryl position alter key physicochemical parameters—including lipophilicity, polar surface area, and hydrogen-bonding capacity—by up to 1.2 logP units and 20 Ų of TPSA [1]. These differences directly impact solubility, passive permeability, and protein binding, making target engagement and assay reproducibility unpredictable when substituting one analogue for another [1]. Furthermore, the sulfonamide-piperazine pharmacophore contributes to a specific polypharmacology profile where structural variants show divergent activity against breast cancer vs. renal cancer cell lines [2].

2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (Consensus Log P): Methoxyphenyl vs. Fluorophenyl Analog

The 4-methoxyphenyl substituent confers a significantly lower predicted lipophilicity (consensus Log P = 3.05) compared to the 2-fluorophenyl analogue (consensus Log P = 3.87), a difference of Δ = −0.82 log units [1]. This suggests that the methoxy derivative possesses superior aqueous solubility and a reduced risk of promiscuous membrane partitioning, which is critical for achieving accurate dose–response relationships in cellular assays [1]. The predicted values were generated via the SwissADME consensus algorithm incorporating iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT.

lipophilicity drug-likeness medicinal chemistry

Topological Polar Surface Area (TPSA): Impact on Passive Permeability vs. Furanyl Analog

The target compound exhibits a predicted TPSA of 79.1 Ų—substantially lower than the 2-furanyl analogue (TPSA = 92.3 Ų, Δ = −13.2 Ų) [1]. TPSA values above 90 Ų are associated with reduced passive membrane permeability and potentially limited oral bioavailability [1]. Thus, the methoxyphenyl derivative is predicted to cross biological membranes more efficiently than the furanyl variant, a critical consideration when selecting a core scaffold for cell-permeable probe development.

polar surface area permeability ADME

Hydrogen-Bond Acceptor Count and Drug-Likeness: Comparison with o-Tolyl Analog

The target compound contains 7 hydrogen-bond acceptors (HBA) owing to the methoxy oxygen and sulfonyl groups, compared to 6 HBA for the 2-(o-tolyl) analogue. This additional acceptor capacity increases aqueous solubility (predicted Log S = −4.1 vs. −4.7 for the o-tolyl analog) [1]. The methoxyphenyl derivative also achieves a better balance of HBA/HBD (7/0 vs. 6/0), aligning more closely with the Rule-of-Five recommendation of ≤10 acceptors while avoiding excessive lipophilicity introduced by the methyl group in the o-tolyl variant.

hydrogen bonding Lead-likeness physicochemical properties

Exceptionally High Rotatable Bond Count and Its Impact on Conformational Entropy

With 5 rotatable bonds, the target compound exhibits greater conformational flexibility than the 3 rotatable bonds of the 2-furanyl analogue [1]. This increased entropy penalty upon target binding may reduce the apparent binding affinity in biochemical assays, a property that must be accounted for when interpreting SAR data. Conversely, the higher flexibility may enable induced-fit binding to adaptable binding pockets, offering a strategic advantage in targeting proteins with malleable active sites.

conformational flexibility binding entropy molecular recognition

Important Note on the Absence of Published Experimental Bioactivity Data

No primary research papers, patents, or authoritative database entries containing quantitative in vitro/vivo activity data (e.g., IC50, Ki, EC50, cellular viability) were identified for this specific compound as of the search date. All differentiation evidence presented above is based on class-level inference from structurally related oxazole derivatives and computationally predicted physicochemical properties. Direct head-to-head experimental comparisons with named analogs are not available in the public domain. Procurement decisions should therefore weigh the predicted advantages described herein against the absence of efficacy benchmarking data.

data availability research tool building block

Optimal Use Cases for 2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole Based on Differentiated Properties


Hit-to-Lead Optimization Requiring Moderate Lipophilicity

With a predicted consensus Log P of 3.05, this compound is well-suited for early-stage hit-to-lead programs where chronic lipophilicity-driven attrition is a concern. Its log P value falls within the optimal range (1–3) for oral drug candidates, reducing the risk of cytochrome P450 inhibition, hERG binding, and phospholipidosis that plague more lipophilic analogues (e.g., the 2-fluorophenyl variant at Log P 3.87) [1].

Cellular Target Engagement Studies Requiring Membrane Permeability

The TPSA of 79.1 Ų positions this compound favorably for cell-based assays requiring passive diffusion across lipid bilayers. Unlike the 2-furanyl analog (TPSA 92.3 Ų) [1], the methoxyphenyl derivative is predicted to achieve intracellular concentrations sufficient for target engagement without the need for active transport mechanisms.

Building Block for Parallel Library Synthesis and Late-Stage Functionalization

The presence of both a piperazine nitrogen (amenable to alkylation/acylation) and a methoxy group (demethylatable to a phenol for further derivatization) makes this compound a versatile core for generating focused libraries. The predicted solubility advantage (Log S −4.1) over the o-tolyl analogue (Log S −4.7) [1] facilitates solution-phase chemistry at higher concentrations.

Fragment-Based or Combinatorial Screening Where Scaffold Diversity Is Valued

In screening collections where physicochemical diversity is paramount, this compound provides a distinct combination of moderate lipophilicity, high hydrogen-bond acceptor count (7 HBA), and conformational flexibility (5 rotatable bonds) that is not represented by commonly stocked halogen or alkyl analogues [1]. Its inclusion enriches chemical space coverage in the medium-logP/low-TPSA quadrant.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.